molecular formula C4H8ClNO2S B1303576 (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine CAS No. 97306-73-5

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

Cat. No.: B1303576
CAS No.: 97306-73-5
M. Wt: 169.63 g/mol
InChI Key: COPRYPAOGCTLCJ-UHFFFAOYSA-N
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Description

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine is a chemical compound with the molecular formula C4H8ClNO2S It is known for its unique structure, which includes a chlorine atom, a sulfone group, and an amine group attached to a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine typically involves the chlorination of tetrahydrothiophene followed by oxidation and amination. One common method includes:

    Chlorination: Tetrahydrothiophene is reacted with chlorine gas under controlled conditions to introduce the chlorine atom at the 4-position.

    Oxidation: The chlorinated intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the sulfone group.

    Amination: Finally, the oxidized intermediate undergoes amination with ammonia or an amine source to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine involves its interaction with specific molecular targets. The chlorine and sulfone groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-1,1-dioxidotetrahydro-3-thienyl)amine: Similar structure but with a bromine atom instead of chlorine.

    (4-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine: Similar structure with a methyl group instead of chlorine.

    (4-Nitro-1,1-dioxidotetrahydro-3-thienyl)amine: Similar structure with a nitro group instead of chlorine.

Uniqueness

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-chloro-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPRYPAOGCTLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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